![molecular formula C23H23FN2O4 B2779543 5-((4-fluorobenzyl)oxy)-N-(2-methoxyphenethyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide CAS No. 1021223-05-1](/img/structure/B2779543.png)
5-((4-fluorobenzyl)oxy)-N-(2-methoxyphenethyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((4-fluorobenzyl)oxy)-N-(2-methoxyphenethyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a useful research compound. Its molecular formula is C23H23FN2O4 and its molecular weight is 410.445. The purity is usually 95%.
BenchChem offers high-quality 5-((4-fluorobenzyl)oxy)-N-(2-methoxyphenethyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((4-fluorobenzyl)oxy)-N-(2-methoxyphenethyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
S-1, a novel oral anticancer drug, showcases the effectiveness of combining tegafur (a prodrug of 5-fluorouracil), gimestat (a dihydropyrimidine dehydrogenase inhibitor), and otastat potassium to modulate the biochemical behavior of 5-fluorouracil, enhancing its tumor-selective toxicity. This combination has been shown to maintain prolonged 5-FU concentrations in the blood and tumors, demonstrating significant antitumor effects in patients with advanced gastric cancer with manageable adverse reactions (Y. Sakata et al., 1998).
Receptor Antagonist Applications
The study of the disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist, in humans, offers insights into the metabolic pathways relevant to novel compounds acting on specific receptor targets. This understanding is crucial for the development of treatments for conditions like insomnia, highlighting the importance of characterizing principal circulating components and metabolites in plasma extracts (C. Renzulli et al., 2011).
Enzyme Inhibitor Applications
The pharmacokinetics and pharmacodynamics of GSK1322322, a peptidase deformylase inhibitor, in humans, demonstrate the role of enzyme inhibition in antibiotic efficacy. This study underlines the significance of understanding metabolic pathways and the disposition of novel compounds for optimizing their therapeutic potential and guiding dose selection in clinical trials for treatments of bacterial infections (Donna B. Mamaril-Fishman et al., 2014).
Eigenschaften
IUPAC Name |
5-[(4-fluorophenyl)methoxy]-N-[2-(2-methoxyphenyl)ethyl]-1-methyl-4-oxopyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O4/c1-26-14-22(30-15-16-7-9-18(24)10-8-16)20(27)13-19(26)23(28)25-12-11-17-5-3-4-6-21(17)29-2/h3-10,13-14H,11-12,15H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKDHTTODMRVKHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C=C1C(=O)NCCC2=CC=CC=C2OC)OCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-((4-fluorobenzyl)oxy)-N-(2-methoxyphenethyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.